molecular formula C21H29N3O4 B2436720 tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 1025768-96-0

tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate

Numéro de catalogue: B2436720
Numéro CAS: 1025768-96-0
Poids moléculaire: 387.48
Clé InChI: PAVNRYHGSYWSPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(25)24-10-8-14(9-11-24)17-13-18(23-22-17)16-12-15(26-4)6-7-19(16)27-5/h6-7,12-14H,8-11H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVNRYHGSYWSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate, with the CAS number 1025768-96-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is C21H29N3O4, with a molar mass of 387.47 g/mol. The structure includes a tetrahydropyridine core substituted with a pyrazole moiety and a dimethoxyphenyl group, which may contribute to its biological properties.

PropertyValue
Molecular Formula C21H29N3O4
CAS Number 1025768-96-0
Molar Mass 387.47 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. Specific methodologies may vary depending on the desired purity and yield but generally follow established synthetic pathways for related pyrazole derivatives.

Pharmacological Profile

Research has indicated that compounds similar to tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate exhibit a range of biological activities, including:

  • Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, thus exhibiting protective effects against oxidative stress.
  • Anti-inflammatory Effects : Certain compounds within this class have been shown to inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that pyrazole derivatives may induce apoptosis in cancer cells through various mechanisms.

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors involved in signaling pathways. For instance:

  • G Protein-Coupled Receptors (GPCRs) : Pyrazole derivatives often interact with GPCRs, modulating intracellular signaling cascades. This can lead to alterations in cellular responses such as calcium ion mobilization and cyclic nucleotide levels .

Study on Antioxidant Activity

In a study assessing antioxidant properties, tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate was evaluated for its ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers compared to control groups.

Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of this compound in vitro. Results demonstrated that it effectively reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are commonly employed to prepare tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate?

Methodological Answer:
The synthesis typically involves:

  • Suzuki-Miyaura cross-coupling to introduce the 2,5-dimethoxyphenyl group to the pyrazole ring, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Cyclocondensation reactions for pyrazole ring formation, using hydrazine derivatives and β-keto esters under reflux conditions in polar aprotic solvents (e.g., DMF or THF).
  • tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen, achieved via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to isolate the final product .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for pyrazole and dimethoxyphenyl groups) and tert-butyl protons (δ 1.4–1.5 ppm).
    • ¹³C NMR confirms carbonyl (δ ~155 ppm for Boc group) and quaternary carbons .
  • X-ray Crystallography: Resolves stereochemistry and interatomic distances (e.g., C–C bond lengths: ~1.50 Å for the piperidine ring) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺: 427.21; observed: 427.19) .
  • Infrared (IR) Spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹ for Boc group) and aromatic C–H bending .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

  • Variable-temperature NMR to assess dynamic equilibria (e.g., keto-enol tautomerism in pyrazole derivatives).
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
  • Single-crystal X-ray diffraction to confirm solid-state conformation, which can differ from solution-phase structures .
  • Cross-validation with alternative techniques (e.g., IR for functional groups, MS for molecular weight) .

Advanced: What role does the tert-butyl group play in modulating the compound’s physicochemical properties?

Methodological Answer:
The tert-butyl group:

  • Enhances steric shielding of the piperidine nitrogen, reducing susceptibility to oxidation or hydrolysis .
  • Improves lipophilicity , measured via logP values (e.g., calculated logP ~3.5 using ChemDraw), which impacts solubility and membrane permeability.
  • Stabilizes conformational rigidity , analyzed via comparative molecular dynamics simulations of Boc-protected vs. deprotected analogs .
  • Experimental validation involves synthesizing analogs (e.g., methyl or benzyl substitutes) and comparing stability via accelerated degradation studies (40°C, 75% RH) .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

  • Flash chromatography with silica gel (gradient elution: 10–50% EtOAc in hexane) removes unreacted starting materials and byproducts.
  • Recrystallization from ethanol/water (7:3 v/v) optimizes crystal lattice formation, yielding >95% purity (melting point: ~120–122°C) .
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities if chiral centers are present .

Advanced: How can computational modeling predict this compound’s pharmacological interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB. Pyrazole and dimethoxyphenyl moieties often exhibit π-π stacking with aromatic residues .
  • Pharmacophore mapping identifies critical features (e.g., hydrogen bond donors/acceptors) using Schrödinger Suite.
  • ADMET prediction (SwissADME) evaluates bioavailability, CYP450 interactions, and blood-brain barrier penetration based on lipophilicity and molecular weight .

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:
Low yields (<40%) may stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 100°C, 30 min vs. 24 h reflux) .
  • Catalyst screening (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with XPhos ligands) to enhance cross-coupling efficiency .
  • Solvent optimization (e.g., toluene/DMF mixtures) to balance solubility and reaction kinetics.
  • In situ FTIR monitoring to track intermediate formation and adjust reagent stoichiometry .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact, as pyrazole derivatives may irritate mucous membranes .
  • Store under anhydrous conditions (desiccator, argon atmosphere) to prevent Boc group hydrolysis .
  • Dispose of waste via incineration (≥1000°C) or hazardous waste services compliant with local regulations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.